molecular formula C16H20N6O2S B7440911 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide

4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide

Cat. No. B7440911
M. Wt: 360.4 g/mol
InChI Key: VGRYDUHYOCIQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide, also known as DMTS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DMTS is a heterocyclic compound that contains a triazine ring and a pyridine ring, which makes it a versatile molecule for different chemical reactions.

Mechanism of Action

The mechanism of action of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide is not well understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide and the sulfhydryl group of a protein or enzyme. This covalent bond can lead to the inhibition of the enzyme or protein activity, which can have various effects depending on the specific enzyme or protein involved.
Biochemical and Physiological Effects
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide has been shown to have various biochemical and physiological effects, depending on the specific enzyme or protein targeted. For example, 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to decreased cell viability and proliferation. Additionally, 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide has been shown to inhibit the activity of certain bacterial and fungal enzymes, leading to decreased bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

One advantage of using 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide in lab experiments is its versatility as a chemical compound. 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide can be used in various chemical reactions, making it a useful tool for different research fields. Additionally, 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide is a stable compound that can be easily synthesized and stored.
One limitation of using 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide in lab experiments is its potential toxicity. 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide has been shown to be toxic to certain cell lines, and its use should be carefully monitored. Additionally, 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide can be difficult to work with due to its tendency to form complexes with other molecules.

Future Directions

There are several future directions for research involving 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide. One potential direction is the development of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide-based anticancer therapies. Additionally, further research is needed to understand the mechanism of action of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide and its potential applications in various research fields. Finally, the synthesis of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide derivatives with improved properties or activity could lead to new applications for this versatile compound.

Synthesis Methods

The synthesis of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide involves the reaction of 2-chloropyridine with 4,6-dimorpholino-1,3,5-triazine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide as a white solid.

Scientific Research Applications

4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide has been studied as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Additionally, 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide has been investigated for its potential use as an antibacterial and antifungal agent.
In biochemistry, 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide has been used as a tool to study the mechanism of action of certain enzymes and proteins. For example, 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide has been used to study the role of sulfhydryl groups in enzyme-catalyzed reactions.
In materials science, 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide has been studied as a potential precursor for the synthesis of metal sulfide nanoparticles. These nanoparticles have potential applications in various fields, including catalysis, electronics, and energy storage.

properties

IUPAC Name

4-(4-morpholin-4-yl-6-pyridin-2-ylsulfanyl-1,3,5-triazin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S/c1-2-4-17-13(3-1)25-16-19-14(21-5-9-23-10-6-21)18-15(20-16)22-7-11-24-12-8-22/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRYDUHYOCIQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)SC3=CC=CC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide

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